molecular formula C7H5BrN4S B12869590 3-(4-bromo-1H-pyrazol-3-yl)-2-cyanoprop-2-enethioamide

3-(4-bromo-1H-pyrazol-3-yl)-2-cyanoprop-2-enethioamide

Cat. No.: B12869590
M. Wt: 257.11 g/mol
InChI Key: MTQXNQOEXAMSLH-DAFODLJHSA-N
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Description

3-(4-bromo-1H-pyrazol-3-yl)-2-cyanoprop-2-enethioamide is a chemical compound that features a pyrazole ring substituted with a bromine atom at the 4-position and a cyano group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-1H-pyrazol-3-yl)-2-cyanoprop-2-enethioamide typically involves the reaction of 4-bromo-1H-pyrazole with appropriate reagents to introduce the cyano and thioamide groups. One common method involves the use of a base such as cesium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromo-1H-pyrazol-3-yl)-2-cyanoprop-2-enethioamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents are typical.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

3-(4-bromo-1H-pyrazol-3-yl)-2-cyanoprop-2-enethioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-bromo-1H-pyrazol-3-yl)-2-cyanoprop-2-enethioamide involves its interaction with specific molecular targets. The bromine and cyano groups can participate in various binding interactions with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-bromo-1H-pyrazol-3-yl)pyridine
  • 3-(4-bromo-1H-pyrazol-1-yl)pyridine
  • 4-bromo-1H-pyrazole

Uniqueness

3-(4-bromo-1H-pyrazol-3-yl)-2-cyanoprop-2-enethioamide is unique due to the presence of both cyano and thioamide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is less common in similar pyrazole derivatives, making it a valuable compound for specialized applications .

Properties

Molecular Formula

C7H5BrN4S

Molecular Weight

257.11 g/mol

IUPAC Name

(E)-3-(4-bromo-1H-pyrazol-5-yl)-2-cyanoprop-2-enethioamide

InChI

InChI=1S/C7H5BrN4S/c8-5-3-11-12-6(5)1-4(2-9)7(10)13/h1,3H,(H2,10,13)(H,11,12)/b4-1+

InChI Key

MTQXNQOEXAMSLH-DAFODLJHSA-N

Isomeric SMILES

C1=NNC(=C1Br)/C=C(\C#N)/C(=S)N

Canonical SMILES

C1=NNC(=C1Br)C=C(C#N)C(=S)N

Origin of Product

United States

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